

# Rezatapopt's Immunomodulatory Impact on the Tumor Microenvironment: A Comparative Analysis

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Compound of Interest		
Compound Name:	Rezatapopt	
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A deep dive into the preclinical and clinical evidence revealing **Rezatapopt**'s potential to remodel the tumor microenvironment and foster anti-tumor immunity, with a comparative look at other p53-targeting agents.

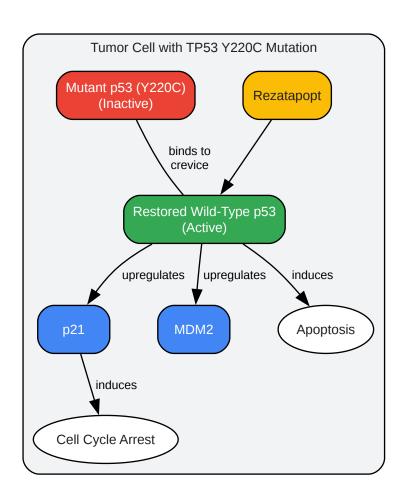
Rezatapopt (PC14586), a first-in-class, orally available small molecule, is designed to selectively reactivate the mutant p53 protein resulting from the TP53 Y220C mutation.[1][2] This specific mutation, present in approximately 1% of all solid tumors, destabilizes the p53 protein, abrogating its critical tumor suppressor functions.[3] Rezatapopt binds to a unique crevice created by the Y220C mutation, restoring the protein's wild-type conformation and reactivating its downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.[4][5] Beyond its direct anti-tumor effects, emerging evidence highlights Rezatapopt's significant impact on the tumor microenvironment (TME), suggesting a dual mechanism of action that could enhance anti-tumor immunity. This guide provides a comparative analysis of Rezatapopt's effects on the TME, supported by experimental data and protocols.

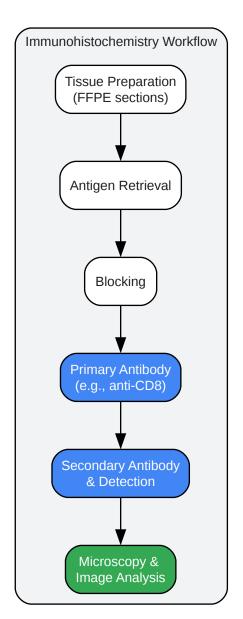
### **Mechanism of Action: Restoring p53 Function**

The TP53 gene is the most frequently mutated gene in human cancers, with the Y220C mutation being a notable hotspot. This mutation leads to a conformational change in the p53 protein, rendering it inactive. **Rezatapopt**'s mechanism involves the refolding of this mutant



p53 protein, thereby reinstating its ability to bind to DNA and regulate the transcription of target genes. This reactivation of p53's tumor suppressor functions is central to its therapeutic effect.





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